Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester
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Overview
Description
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene is an organic compound with the molecular formula C15H23Cl2O3P and a molecular weight of 353.221 g/mol . It is characterized by the presence of two chlorine atoms and a dibutoxyphosphorylmethyl group attached to a benzene ring. This compound is achiral and does not exhibit optical activity .
Preparation Methods
The synthesis of 1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the dibutoxyphosphorylmethyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include halogens, acids, and bases, under controlled temperature and pressure conditions.
Scientific Research Applications
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that lead to the final products . The exact molecular targets and pathways depend on the specific reaction conditions and the nature of the substituents involved .
Comparison with Similar Compounds
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene can be compared with other disubstituted benzenes, such as:
1,4-Dichloro-2-nitrobenzene: This compound has similar substitution patterns but different functional groups, leading to distinct chemical properties and reactivity.
1,2-Dichloro-4-nitrobenzene: Another similar compound with different substituents, affecting its chemical behavior and applications.
Properties
CAS No. |
74038-40-7 |
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Molecular Formula |
C15H23Cl2O3P |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C15H23Cl2O3P/c1-3-5-9-19-21(18,20-10-6-4-2)12-13-7-8-14(16)15(17)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI Key |
VQXIGOHNFWMFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCCCC |
Origin of Product |
United States |
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